

L-diguluronic acid disodium salt chemical properties

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Compound of Interest

Compound Name: L-Diguluronic acid disodium

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L-Diguluronic Acid Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-diguluronic acid disodium salt, a disaccharide composed of two L-guluronic acid units, is a carbohydrate molecule of interest in various scientific domains. As an oligomer of L-guluronic acid, a primary constituent of alginates, its chemical and biological properties are subjects of ongoing research. This technical guide provides a comprehensive overview of the known chemical properties, potential experimental protocols for analysis, and insights into the biological activities of its constituent monomer, L-guluronic acid. Due to the limited availability of specific data for the disodium salt of the dimer, this guide draws upon information from closely related compounds to provide a foundational understanding for researchers.

Core Chemical Properties

There is limited and partially conflicting data available for the specific chemical properties of **L-diguluronic acid disodium** salt. The following table summarizes the available information, with notes indicating where data is inferred from related compounds or requires further verification.



Property	Data	Source/Notes
CAS Number	34044-54-7	Consistent across multiple chemical suppliers.
Molecular Formula	C12H16Na2O13	Based on the structure of a disodium salt of a diguluronic acid.
Molecular Weight	414.22 g/mol	Calculated based on the molecular formula.
Appearance	White to off-white powder	General appearance for similar carbohydrate salts.
Solubility	Expected to be soluble in water. Solubility in organic solvents is highly unlikely.	One supplier reports solubility in organic solvents like chloroform and acetone, which is atypical for a disodium salt of a sugar acid and should be treated with caution[1]. Water solubility is the expected property based on the structure of uronic acids.
Stability	Store desiccated at -20°C. Stable under recommended storage conditions.	General recommendation for carbohydrate-based compounds to prevent degradation.
Spectral Data (NMR, MS)	While mentioned as available by a supplier, specific data for L-diguluronic acid disodium salt is not publicly accessible[1]. Representative data for similar compounds can be found in the literature.	Further experimental determination is required for definitive spectral characterization.

Experimental Protocols



Detailed experimental protocols for **L-diguluronic acid disodium** salt are not readily available in published literature. However, methodologies used for its monomer, L-guluronic acid, and other uronic acid oligomers can be adapted for its synthesis, purification, and analysis.

Synthesis of L-Guluronic Acid Building Blocks

The synthesis of L-guluronic acid derivatives, which can be precursors for L-diguluronic acid, is a complex process often starting from more common sugars like D-mannose.

Methodology: Fluorine-Directed C-5 Epimerization

A reported method for the synthesis of an L-guluronic acid (L-GulA) building block involves a stereoselective C-5 epimerization directed by a fluorine substituent[2][3][4].

- Starting Material: A readily available D-mannose thioglycoside.
- Key Step Epimerization: Introduction of a fluorine atom at a strategic position guides the stereochemical outcome of a subsequent reduction reaction, leading to the desired Lconfiguration at C-5.
- Protecting Groups: The use of appropriate protecting groups on the hydroxyl and carboxylic acid functionalities is crucial for directing the reaction and ensuring the stability of the intermediates.
- Purification: Purification of intermediates and the final product is typically achieved through column chromatography on silica gel.
- Characterization: The structure and stereochemistry of the synthesized building blocks are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).



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Caption: Synthetic workflow for L-guluronic acid building blocks.



Analysis of Uronic Acid Oligomers by HPLC

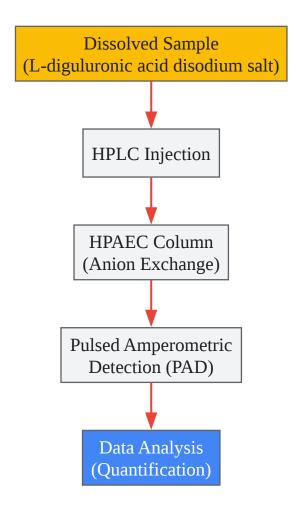
High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of uronic acid oligomers.

Methodology: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

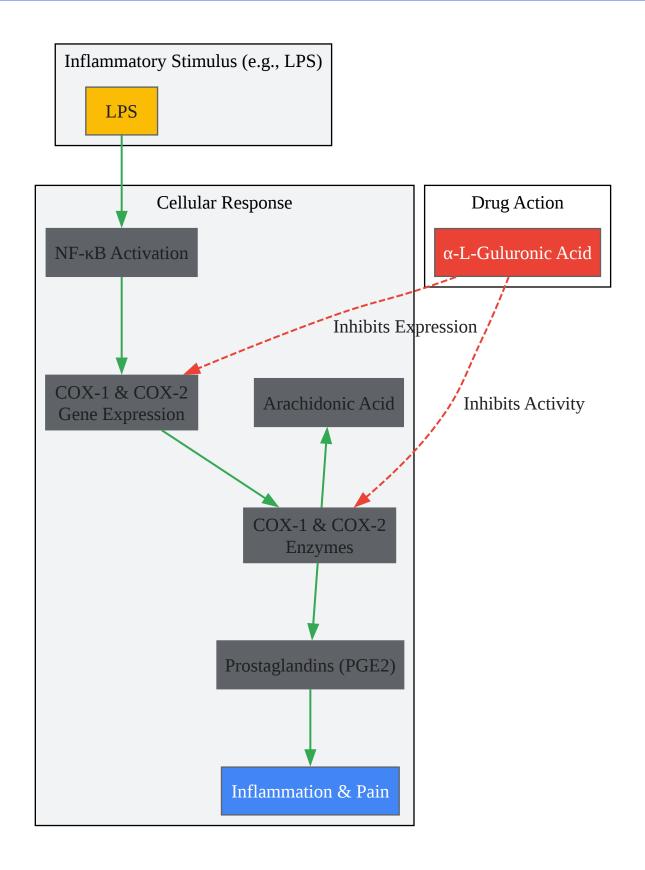
This method is highly suitable for the analysis of charged carbohydrates like uronic acids.

- Sample Preparation: The L-diguluronic acid disodium salt sample is dissolved in highpurity water or a suitable buffer.
- Chromatographic System: An HPLC system equipped with a high-pH anion-exchange column (e.g., CarboPac series) and a pulsed amperometric detector is used.
- Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used to elute the oligosaccharides from the column based on their size and charge.
- Detection: The pulsed amperometric detector provides sensitive and specific detection of carbohydrates without the need for derivatization.
- Quantification: Quantification is achieved by comparing the peak areas of the sample to those of known standards.









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